molecular formula C18H19N3O3S2 B2796222 N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide CAS No. 922990-91-8

N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide

Cat. No.: B2796222
CAS No.: 922990-91-8
M. Wt: 389.49
InChI Key: COJDJCCLSLSTOX-UHFFFAOYSA-N
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Description

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.

    Industry: It is used in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer progression. It may also interact with cellular receptors, leading to the modulation of signaling pathways that control cell growth and survival .

Comparison with Similar Compounds

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can be compared with other thiazole derivatives such as:

  • 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is unique due to its specific tosylacetohydrazide moiety, which imparts distinct chemical and biological properties .

Biological Activity

N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound this compound belongs to a class of hydrazone derivatives. The general structure can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

The synthesis typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions, which can include the use of solvents such as ethanol or methanol and catalysts to enhance yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar benzo[d]thiazole derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and melanoma (WM115) cells. These studies utilized assays like WST-1 for proliferation and caspase assays for apoptosis detection .

Table 1: Summary of Biological Activity Against Tumor Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundA549TBDInduction of apoptosis
Similar benzo[d]thiazole derivativeWM115TBDDNA damage induction

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coliTBDTBD
Similar thiazole derivativeB. subtilisTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.
  • DNA Damage : Studies suggest that similar compounds can cause DNA strand breaks leading to cell cycle arrest and apoptosis.
  • Antimicrobial Action : The disruption of microbial membranes or inhibition of critical metabolic pathways contributes to its antimicrobial effects.

Case Studies

Several case studies have investigated the biological effects of thiazole derivatives. One notable study evaluated a series of benzimidazole derivatives for their hypoxia-selective cytotoxicity in tumor cells. The findings indicated that these compounds could serve as effective agents in targeting hypoxic tumor microenvironments, which is a significant challenge in cancer therapy .

Properties

IUPAC Name

N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-4-8-14(9-5-11)26(23,24)10-15(22)20-21-18-19-16-12(2)6-7-13(3)17(16)25-18/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDJCCLSLSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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